

# Application Notes: Avacopan as a Tool Compound for C5aR1 Studies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Avacopan |           |
| Cat. No.:            | B605695  | Get Quote |

#### Introduction

**Avacopan** (formerly CCX168) is a potent, selective, and orally bioavailable small-molecule antagonist of the human complement 5a receptor 1 (C5aR1, also known as CD88).[1][2][3] The complement system is a critical component of the innate immune response, and its activation leads to the generation of C5a, a powerful pro-inflammatory peptide.[4] C5a binds to C5aR1, a G protein-coupled receptor (GPCR) expressed on various immune cells, including neutrophils, monocytes, and macrophages.[4][5] This interaction triggers a cascade of inflammatory responses, such as chemotaxis (cell migration), degranulation, and the production of reactive oxygen species and inflammatory cytokines.[4][5]

The C5a-C5aR1 axis is implicated in the pathogenesis of numerous inflammatory and autoimmune diseases.[4][6] **Avacopan** functions by selectively inhibiting the C5aR1, thereby blocking the downstream inflammatory effects of C5a.[4][7][8] It acts as a competitive inhibitor, preventing C5a from binding to its receptor and initiating the inflammatory cascade.[9] Its high potency and selectivity make it an invaluable tool for researchers studying the role of C5aR1 in health and disease, enabling the elucidation of signaling pathways and the preclinical evaluation of C5aR1 as a therapeutic target.

### **Data Presentation**

The following tables summarize the quantitative data regarding the potency and selectivity of **avacopan** from in vitro studies.



Table 1: In Vitro Potency of **Avacopan** (CCX168)

| Assay Type              | Cell Type <i>l</i><br>System | Target      | Potency (IC50 /<br>A2) | Reference     |
|-------------------------|------------------------------|-------------|------------------------|---------------|
| Radioligand<br>Binding  | U937 Cells                   | Human C5aR1 | 0.1 nM (IC50)          | [1][2][3][10] |
| Chemotaxis              | Human<br>Neutrophils         | Human C5aR1 | 1.7 nM (IC50)          | [1][11]       |
| Chemotaxis              | U937 Cells                   | Human C5aR1 | 0.2 nM (A2)            | [10]          |
| Calcium<br>Mobilization | Human<br>Neutrophils         | Human C5aR1 | 0.2 nM (IC50)          | [1][2]        |
| Calcium<br>Mobilization | U937 Cells                   | Human C5aR1 | 0.1 nM (A2)            | [10]          |

| CD11b Upregulation | Human Neutrophils | Human C5aR1 | 3.0 nM (IC50) |[1] |

IC50: The concentration of an inhibitor where the response is reduced by half. A2: The concentration of an antagonist that produces a 2-fold right-shift in an agonist's dose-response curve.

Table 2: Selectivity Profile of Avacopan (CCX168)



| Receptor Target                       | Potency (IC50) | Fold Selectivity vs.<br>C5aR1 (approx.) | Reference |
|---------------------------------------|----------------|-----------------------------------------|-----------|
| Human C5aR1                           | 0.1 nM         | -                                       | [3]       |
| C5aR2 (C5L2)                          | >10,000 nM     | >100,000x                               | [3]       |
| C3a Receptor (C3aR)                   | >10,000 nM     | >100,000x                               | [3]       |
| Formyl Peptide<br>Receptor 1 (FPR1)   | >10,000 nM     | >100,000x                               | [3]       |
| Chemokine-like<br>Receptor 2 (CMKLR2) | >10,000 nM     | >100,000x                               | [3]       |
| Panel of 18<br>Chemokine Receptors    | ≥6,700 nM      | >67,000x                                | [3][12]   |

| Panel of 5 Cytochrome P450 (CYP) Isoforms | >10,000 nM | >100,000x |[3] |

## **Visualizations**





Click to download full resolution via product page

**Caption:** C5aR1 signaling pathway and the inhibitory action of **Avacopan**. **Caption:** General experimental workflow for in vitro C5aR1 inhibition assays.

## **Experimental Protocols**



Here are detailed methodologies for key experiments to characterize **avacopan**'s activity on C5aR1.

## **Protocol 1: Competitive Radioligand Binding Assay**

Objective: To determine the binding affinity (IC50) of **avacopan** for the human C5aR1 by measuring its ability to displace a radiolabeled ligand.

#### Materials:

- Cells: U937 human myeloid cell line (known to express C5aR1).
- Radioligand: [125]-C5a.
- Test Compound: Avacopan, serially diluted.
- Non-specific Binding Control: High concentration of unlabelled C5a (e.g., 1 μM).
- Binding Buffer: 50 mM HEPES, 1 mM CaCl<sub>2</sub>, 5 mM MgCl<sub>2</sub>, 0.5% Bovine Serum Albumin (BSA), pH 7.2.
- Equipment: 96-well filter plates (e.g., glass fiber), vacuum manifold, scintillation counter.

#### Methodology:

- Cell Preparation: Culture U937 cells to the desired density. Harvest and wash the cells with cold binding buffer. Resuspend the cells to a final concentration of 2 x 10<sup>6</sup> cells/mL in binding buffer.
- Assay Setup: In a 96-well plate, add the following to triplicate wells:
  - Total Binding: 50 μL cell suspension + 25 μL [ $^{125}$ I]-C5a (final concentration ~0.1 nM) + 25 μL binding buffer.
  - Non-specific Binding: 50 μL cell suspension + 25 μL [1251]-C5a + 25 μL unlabeled C5a.
  - Competitive Binding: 50 μL cell suspension + 25 μL [1251]-C5a + 25 μL of serially diluted avacopan.



- Incubation: Incubate the plate at 4°C for 2-3 hours with gentle agitation to reach binding equilibrium.
- Filtration: Transfer the contents of the plate to a pre-wetted 96-well filter plate. Wash the wells rapidly 3-4 times with ice-cold binding buffer using a vacuum manifold to separate bound from free radioligand.
- Quantification: Allow the filters to dry completely. Add scintillation cocktail to each well and count the radioactivity (counts per minute, CPM) using a scintillation counter.
- Data Analysis:
  - Calculate Specific Binding = Total Binding (CPM) Non-specific Binding (CPM).
  - Plot the percentage of specific binding against the log concentration of avacopan.
  - Determine the IC50 value using non-linear regression analysis (log(inhibitor) vs. response).

## Protocol 2: Neutrophil Chemotaxis Assay (Boyden Chamber)

Objective: To measure the functional inhibition of C5a-induced neutrophil migration by avacopan.

#### Materials:

- Cells: Freshly isolated human neutrophils from healthy donor blood.
- Chemoattractant: Recombinant human C5a.
- Test Compound: Avacopan, serially diluted.
- Assay Buffer: HBSS with 0.1% BSA.
- Equipment: Multi-well chemotaxis chamber (e.g., Boyden chamber) with a polycarbonate membrane (typically 3-5 μm pore size), incubator (37°C, 5% CO<sub>2</sub>), plate reader or microscope with cell counting software.



Detection: Calcein-AM or other suitable fluorescent dye.

#### Methodology:

- Neutrophil Isolation: Isolate neutrophils from whole blood using a standard method such as density gradient centrifugation (e.g., Ficoll-Paque followed by dextran sedimentation).
   Resuspend purified neutrophils in assay buffer at 2 x 10<sup>6</sup> cells/mL.
- Cell Staining: Incubate the isolated neutrophils with Calcein-AM for 30 minutes at 37°C.
  Wash the cells to remove excess dye and resuspend in assay buffer.
- Assay Setup:
  - Lower Chamber: Add assay buffer containing C5a (at a pre-determined optimal concentration, e.g., 10 nM) to the lower wells of the chemotaxis chamber.
  - Cell Preparation: In a separate plate, pre-incubate the Calcein-AM-labeled neutrophils with serially diluted **avacopan** (or vehicle control) for 15-30 minutes at room temperature.
  - Upper Chamber: Place the filter membrane over the lower chamber. Add the avacopantreated neutrophil suspension to the upper wells.
- Incubation: Incubate the chamber for 60-90 minutes at 37°C in a 5% CO<sub>2</sub> incubator to allow cell migration.
- Quantification:
  - After incubation, carefully remove the upper chamber and wipe away non-migrated cells from the top of the membrane.
  - Measure the fluorescence of the migrated cells in the lower chamber using a plate reader.
- Data Analysis:
  - Normalize the data to the control (C5a-stimulated migration without avacopan).
  - Plot the percentage of inhibition against the log concentration of avacopan to determine the IC50 value.



## **Protocol 3: Intracellular Calcium Mobilization Assay**

Objective: To assess **avacopan**'s ability to block C5a-induced calcium flux, a key downstream signaling event of C5aR1 activation.

#### Materials:

- Cells: Isolated human neutrophils or U937 cells.
- · Agonist: Recombinant human C5a.
- Test Compound: Avacopan, serially diluted.
- Fluorescent Dye: A calcium-sensitive dye such as Fluo-4 AM or Fura-2 AM.
- Assay Buffer: HBSS containing 1 mM CaCl<sub>2</sub>.
- Equipment: Fluorometric plate reader with kinetic reading and automated injection capabilities (e.g., FLIPR or FlexStation).

#### Methodology:

- Cell Preparation and Dye Loading: Resuspend cells (1-2 x  $10^6$  cells/mL) in assay buffer. Add the calcium-sensitive dye (e.g., Fluo-4 AM at 1-2  $\mu$ M) and incubate for 30-45 minutes at 37°C in the dark.
- Washing: Centrifuge the cells to remove extracellular dye, and resuspend them in fresh assay buffer.
- Assay Plating: Dispense the cell suspension into a 96-well black, clear-bottom plate.
- Compound Addition: Add serially diluted avacopan to the wells and incubate for 10-20 minutes at room temperature.
- Measurement:
  - Place the plate into the fluorometric plate reader and allow the temperature to equilibrate to 37°C.



- Measure a baseline fluorescence reading for 15-30 seconds.
- Using the instrument's injector, add C5a (at a pre-determined EC<sub>80</sub> concentration) to all wells.
- Immediately continue kinetic measurement of fluorescence for an additional 2-3 minutes.
- Data Analysis:
  - The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.
  - Normalize the data to the C5a-only control wells (0% inhibition) and buffer-only wells (100% inhibition).
  - Plot the normalized response against the log concentration of avacopan and fit the data to a four-parameter logistic equation to determine the IC50 value.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Portico [access.portico.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. What is the mechanism of Avacopan? [synapse.patsnap.com]
- 5. C5a receptor Wikipedia [en.wikipedia.org]
- 6. Mechanism of activation and biased signaling in complement receptor C5aR1 PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. tavneospro.com [tavneospro.com]



- 9. Avacopan, a Novel Competitive C5a Receptor Antagonist, for Severe Antineutrophil Cytoplasmic Autoantibody-Associated Vasculitis PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of Pharmacologic and Pharmacokinetic Properties of CCX168, a Potent and Selective Orally Administered Complement 5a Receptor Inhibitor, Based on Preclinical Evaluation and Randomized Phase 1 Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 12. Probe AVACOPAN | Chemical Probes Portal [chemicalprobes.org]
- To cite this document: BenchChem. [Application Notes: Avacopan as a Tool Compound for C5aR1 Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605695#using-avacopan-as-a-tool-compound-for-c5ar-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com